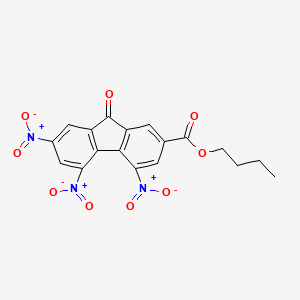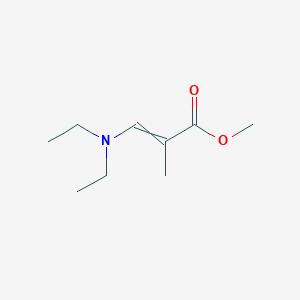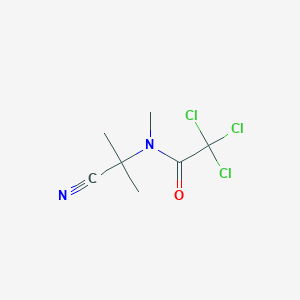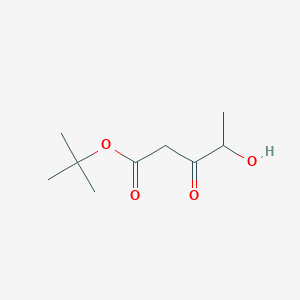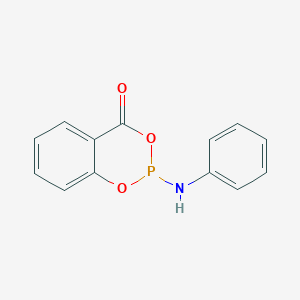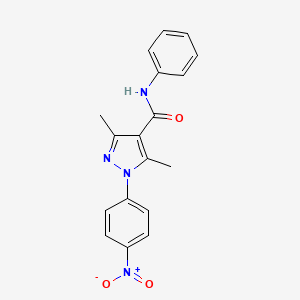
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- is a heterocyclic compound that belongs to the pyrazole family
準備方法
The synthesis of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where phenylhydrazones derived from aryl methyl ketones react with Vilsmeier-Haack reagents to form the desired pyrazole derivatives . Another method includes the oxidation of corresponding alcohols to form the pyrazole carbaldehyde, followed by further reactions to introduce the carboxamide and nitrophenyl groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
化学反応の分析
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and disease processes. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules and enhancing its overall efficacy .
類似化合物との比較
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-phenyl-: Lacks the nitrophenyl group, which may result in different biological activities and properties.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-chlorophenyl)-N-phenyl-: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in reactivity and applications.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-methylphenyl)-N-phenyl-: The presence of a methylphenyl group can alter the compound’s chemical and biological properties.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
61261-91-4 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC名 |
3,5-dimethyl-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-12-17(18(23)19-14-6-4-3-5-7-14)13(2)21(20-12)15-8-10-16(11-9-15)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChIキー |
CACZCYLUMSDRCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
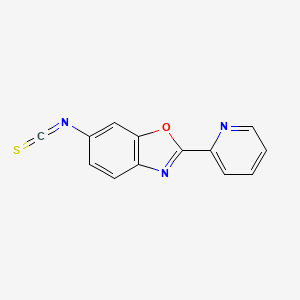
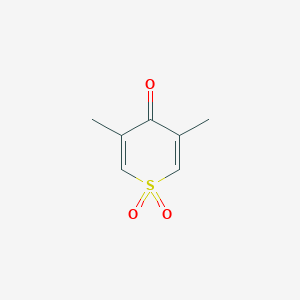
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
